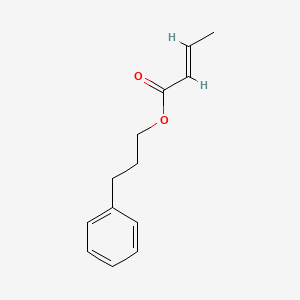

2-Butenoic acid, 3-phenylpropyl ester

Description

Properties

CAS No. |

68922-07-6 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-phenylpropyl (E)-but-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h2-5,7-9H,6,10-11H2,1H3/b7-2+ |

InChI Key |

OSJGHGHIAYUYSS-FARCUNLSSA-N |

SMILES |

CC=CC(=O)OCCCC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C/C(=O)OCCCC1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)OCCCC1=CC=CC=C1 |

Other CAS No. |

68922-07-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The following table summarizes key differences between 2-butenoic acid, 3-phenylpropyl ester and analogous compounds:

Key Observations :

- Ester Chain Length : The 3-phenylpropyl group in the target compound increases molecular weight and lipophilicity compared to ethyl or methyl esters. This may reduce volatility and enhance membrane permeability in biological systems.

Physicochemical and Functional Differences

Volatility and Solubility

- The 3-phenylpropyl ester’s higher molecular weight (204.26 g/mol) compared to ethyl cinnamate (176.21 g/mol) likely reduces its volatility, making it less prominent in headspace analyses but more persistent in lipid-rich matrices .

Reactivity

- The α,β-unsaturated ester in 2-butenoic acid derivatives can undergo nucleophilic additions, a feature exploited in prodrug design. In contrast, saturated esters (e.g., butanoic acid esters) lack this reactivity .

Q & A

Basic Research Questions

Q. How can 2-butenoic acid, 3-phenylpropyl ester be reliably identified in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention index (RT: 28.12) and mass spectral data (MSD LIB#: 1282) as primary identifiers . Cross-reference with synthetic standards and spectral libraries (e.g., NIST Chemistry WebBook) to confirm molecular ion peaks (m/z 206) and fragmentation patterns. For structural confirmation, employ - and -NMR to resolve signals for the ester carbonyl (~170 ppm) and phenylpropyl substituents .

Q. What are the optimal conditions for synthesizing this compound?

- Methodology : Utilize esterification of 3-phenylpropanol with 2-butenoic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester carbonyl formation (~1740 cm). Optimize temperature (80–100°C) and solvent (toluene or dichloromethane) to maximize yield while minimizing side reactions like dehydration .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Combine solid-phase extraction (SPE) with reversed-phase HPLC-UV/Vis (λ = 210–240 nm) for quantification. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plant essential oils) and calibrate with certified reference materials .

Advanced Research Questions

Q. How can discrepancies in spectral data for this compound across literature sources be resolved?

- Methodology : Perform comparative analysis using high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular weight (FW: 206). Cross-validate NMR data with computational tools (e.g., DFT calculations for chemical shifts) to address contradictions in peak assignments . For unresolved issues, replicate experiments under controlled conditions (e.g., standardized solvent systems) .

Q. What experimental design is recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using a factorial design:

- Variables : pH (2–10), temperature (4–60°C), and light exposure.

- Analysis : Monitor degradation via HPLC for loss of parent compound and GC-MS for degradation byproducts (e.g., 3-phenylpropanol or 2-butenoic acid). Use Arrhenius modeling to predict shelf-life .

Q. How can computational modeling predict the compound’s reactivity in esterase-mediated hydrolysis?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions between the ester and human carboxylesterase (CES1). Validate predictions with in vitro assays using liver microsomes and LC-MS/MS to quantify hydrolysis rates. Compare results with structurally analogous esters (e.g., citronellyl tiglate) to identify substituent effects .

Q. What strategies address challenges in isolating stereoisomers of this compound?

- Methodology : Use chiral chromatography (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Confirm enantiomeric purity via circular dichroism (CD) spectroscopy. For diastereomers, leverage NOESY NMR to assign configurations based on spatial proximity of protons .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the compound’s acute toxicity?

- Methodology : Review hazard classifications from multiple SDS (e.g., Synerzine vs. Indagoo) and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized protocols. Cross-reference with regulatory databases (e.g., EPA) to align findings with established thresholds .

Q. What protocols ensure reproducibility in synthesizing derivatives of this ester for structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.